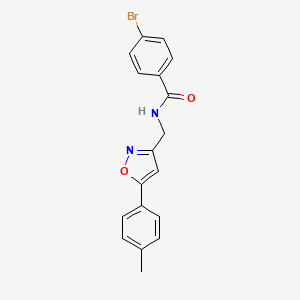

![molecular formula C16H16N2O4 B2368528 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide CAS No. 1421508-17-9](/img/structure/B2368528.png)

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Characterization

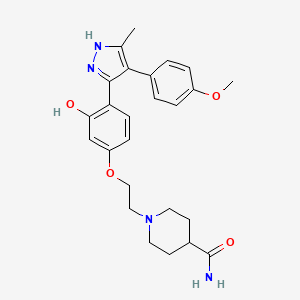

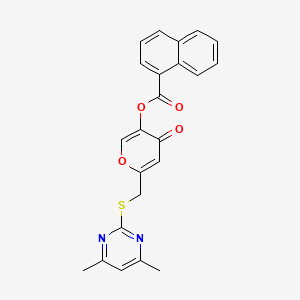

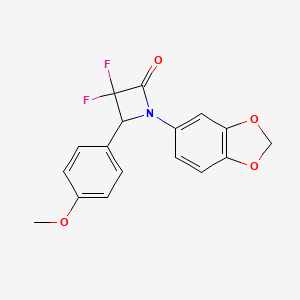

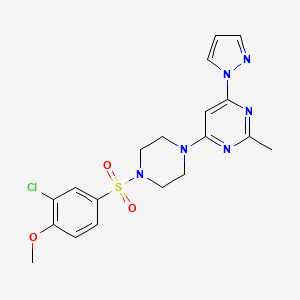

Compounds with intricate structures, such as N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide, are often subjects of synthesis and characterization studies. For example, the synthesis and characterization of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, a compound derived from ortho-toluylchloride and 2-amino-4-picoline, demonstrate the chemical community's interest in exploring the properties and reactivities of complex amides (Farook Adam et al., 2016). These studies often include detailed analyses using techniques like X-ray crystallography, IR, UV-Vis, and NMR spectroscopy to elucidate the structure and bonding properties of the compounds.

Cytotoxic Activities and DNA Interactions

Another important area of research is the investigation of the cytotoxic activities of compounds and their interactions with DNA and proteins. For instance, a study on a dicopper(II) complex with N-benzoato-N′-(hydroxypropyl)oxamide as a ligand revealed its potential cytotoxic activity against certain cell lines and its ability to interact with DNA and proteins through intercalation and static quenching mechanisms, respectively (Xilin Wang et al., 2013). These findings highlight the potential therapeutic applications of such compounds in cancer research and the development of novel anticancer drugs.

Antioxidant Activity

The antioxidant properties of novel compounds are also a significant area of study, given their potential applications in preventing oxidative stress-related diseases. Research on 2-hydroxy-benzamide derivatives, for example, assessed their antioxidant capacity using various in vitro methods, suggesting that these compounds could serve as effective antioxidants (I. Ienascu et al., 2015).

Environmental Degradation

Additionally, the environmental degradation of similar compounds, such as picolinic acid, has been explored to understand their breakdown processes and potential environmental impacts. The identification of a gene cluster responsible for the degradation of picolinic acid offers insights into the microbial catabolism of toxic pyridine derivatives, which could inform strategies for environmental detoxification and waste management (J. Qiu et al., 2019).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been reported to have anticancer activity , suggesting that the compound may target cancer cells or associated proteins.

Mode of Action

It has been suggested that similar compounds can induce apoptosis and cause cell cycle arrest . This suggests that N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Given the reported anticancer activity of similar compounds , it is plausible that the compound may affect pathways related to cell proliferation, apoptosis, and cell cycle regulation.

Pharmacokinetics

A study on similar compounds suggests that they obey lipinski’s rule of five, indicating good bioavailability .

Result of Action

Similar compounds have been reported to induce apoptosis and cause cell cycle arrest , suggesting that the compound may have similar effects.

properties

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c19-13(11-4-5-14-15(9-11)22-10-21-14)6-8-18-16(20)12-3-1-2-7-17-12/h1-5,7,9,13,19H,6,8,10H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGUBVWJGJGKIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC=CC=N3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

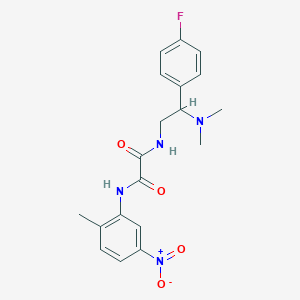

![Tert-butyl 3-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2368452.png)

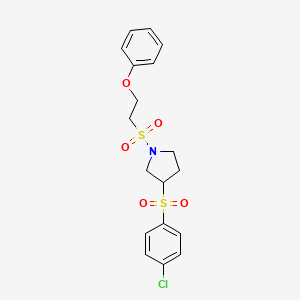

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2368457.png)

![4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid](/img/no-structure.png)